4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 7-position with a 4-fluoro-3-methylbenzenesulfonamide moiety.
Properties
IUPAC Name |
4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S2/c1-15-13-20(10-11-21(15)24)31(27,28)25-18-7-4-16-3-2-12-26(22(16)14-18)32(29,30)19-8-5-17(23)6-9-19/h4-11,13-14,25H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVXYDQTJOHFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of 4-fluorobenzenesulfonyl chloride: This is achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of tetrahydroquinoline derivative: The tetrahydroquinoline core is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling reaction: The final step involves coupling the 4-fluorobenzenesulfonyl chloride with the tetrahydroquinoline derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms and sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols and amines.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Thiols and amines: Formed through reduction reactions.
Complex aromatic compounds: Formed through coupling reactions.
Scientific Research Applications
4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS 946346-24-3)
- Key Difference : Chlorine substituent at the 3-position of the benzene ring vs. methyl in the target compound.
- Impact : Chlorine’s higher electronegativity and larger van der Waals radius may enhance binding affinity but reduce metabolic stability compared to the methyl group. This substitution could alter steric interactions with hydrophobic protein pockets .
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide
- Key Difference : Propylsulfonyl group replaces the 4-fluorobenzenesulfonyl moiety.
4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Key Difference : Thiophene-2-carbonyl group replaces the 4-fluorobenzenesulfonyl moiety.
- Impact : The heteroaromatic thiophene introduces sulfur-based electronic effects, which may enhance interactions with metal ions or polar residues in binding sites. However, the absence of a sulfonyl group could reduce hydrogen-bonding capacity .
Pharmacological Activity and Binding Affinity
RORγ Inverse Agonists ()
- Compound 7: 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (IC50 <1 μmol/L).
- Fluorine at both the 4-position of the benzenesulfonyl and benzene rings may enhance electron-withdrawing effects, stabilizing receptor interactions .
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide
- Key Difference : Benzoyl group replaces the 4-fluorobenzenesulfonyl moiety.
- Impact : The benzoyl group’s electron-withdrawing nature may reduce metabolic stability compared to sulfonyl groups. Molecular weight (410.5 vs. target compound’s ~481 g/mol) suggests differences in solubility and bioavailability .
Physicochemical Properties
- Solubility : The 3-methyl group in the target compound may slightly improve aqueous solubility compared to chlorine analogs.
Biological Activity
The compound 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
The molecular formula of the compound is , and it has a molecular weight of approximately 396.4 g/mol. The structure features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of fluorine atoms and sulfonamide groups enhances its pharmacological potential by influencing solubility and binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₂N₂O₄S |
| Molecular Weight | 396.4 g/mol |
| LogP | 4.184 |
| PSA (Polar Surface Area) | 97.07 Ų |
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. Research indicates that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, potentially through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Behavioral Studies
In a study examining the effects of related sulfonamides on behavioral sensitization to nicotine, it was found that compounds similar to This compound significantly attenuated locomotor activity induced by nicotine in mice. This suggests potential applications in treating addiction or withdrawal symptoms related to nicotine use .
The proposed mechanism of action involves the modulation of neurotransmitter systems, particularly through the inhibition of carbonic anhydrase activity, which influences dopamine signaling pathways. This modulation may lead to altered neuroplasticity and behavioral responses.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, This compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, demonstrating promising antimicrobial activity.
Study 2: Anticancer Potential
A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values ranging from 15 to 25 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
